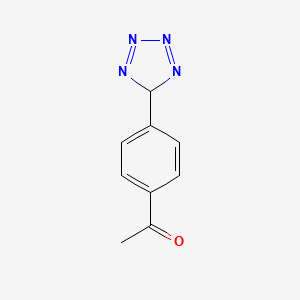

1-(4-(5H-tetrazol-5-yl)phenyl)ethanone

Vue d'ensemble

Description

“1-(4-(5H-tetrazol-5-yl)phenyl)ethanone” is a chemical compound with the molecular formula C9H8N4O . It has a molecular weight of 188.19 g/mol . This compound is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

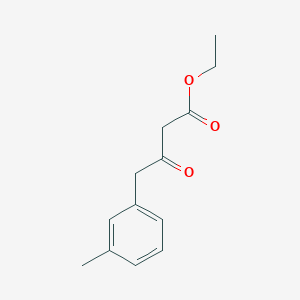

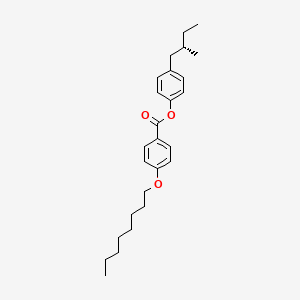

The synthesis of “1-(4-(5H-tetrazol-5-yl)phenyl)ethanone” involves several steps . Initially, “1- (4- (1H-tetrazole-1-yl)phenyl)ethanone” is synthesized from sodium azide and triethyl orthoformate . Then, the first-generation dendrimer, 2,4,6- (tris (tetrazole-1-yl- (4-acetylphenyl))-1,3,5-triazine (G1) is generated from cyanuric chloride and 4-tetrazoylacetophenone by Friedel–Crafts reaction . Finally, 2,4,6-tris (tetrazol-1-yl- (4-phenyl (3-arylpropene-1-on-1-yl))-1,3,5-triazine (G2) dendrimers are prepared from G1 by Claisen–Schmidt reaction with appropriate aldehydes in ethanol at room temperature .Molecular Structure Analysis

The InChI code for “1-(4-(5H-tetrazol-5-yl)phenyl)ethanone” is 1S/C9H8N4O/c1-6(14)7-2-4-8(5-3-7)9-10-12-13-11-9/h2-5H,1H3,(H,10,11,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique

Anticandidal and Cytotoxic Activity

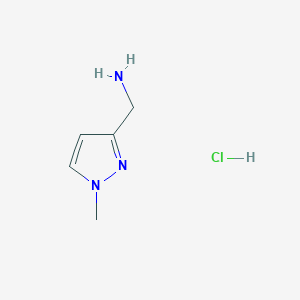

One study focused on the synthesis of 14 different 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone derivatives, which were evaluated for their anticandidal activity and cytotoxic effects. Some compounds demonstrated potent anticandidal properties with weak cytotoxicities, highlighting their potential in developing treatments against candida infections (Kaplancıklı et al., 2014).

Anticholinesterase Activity

Another study synthesized and assessed fourteen 2-[(1-methyl-1H-tetrazole-5-yl) thio]-1-(substituted phenyl)ethanone derivatives for their anticholinesterase activities. The findings revealed that compounds with electron-donating substituents showed the highest activity, indicating potential applications in treating diseases related to cholinesterase inhibition (Mohsen et al., 2014).

Leukotriene Receptor Antagonism

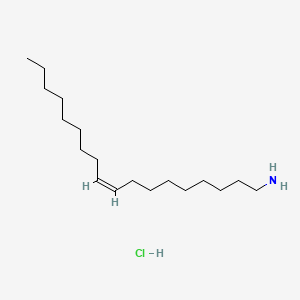

Research on [[(tetrazol-5-ylaryl)oxy]methyl]acetophenones showcased their evaluation as antagonists of leukotriene D4, suggesting their potential as antiasthma agents due to their ability to prevent contractions of the guinea pig ileum induced by leukotriene (Dillard et al., 1987).

Antifungal Evaluation

A study on the synthesis of 1,3,5-triazine core containing tetrazole dendrimeric chalcones revealed moderate antifungal activities against a panel of fungi, with some compounds emerging as lead molecules. This research highlights the potential of tetrazole derivatives in developing new antifungal agents (Vembu et al., 2016).

Corrosion Inhibition

A study on 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone as a corrosion inhibitor for mild steel in a hydrochloric acid environment demonstrated high efficiency. This work highlights the application of tetrazole derivatives in the field of corrosion inhibition, providing insights into the development of new materials with enhanced protective qualities (Jawad et al., 2020).

Safety And Hazards

The safety information for “1-(4-(5H-tetrazol-5-yl)phenyl)ethanone” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

1-[4-(5H-tetrazol-5-yl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c1-6(14)7-2-4-8(5-3-7)9-10-12-13-11-9/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFUNIVIZORNDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2N=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(5H-tetrazol-5-yl)phenyl)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-ol](/img/structure/B1603762.png)

![N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine](/img/structure/B1603765.png)